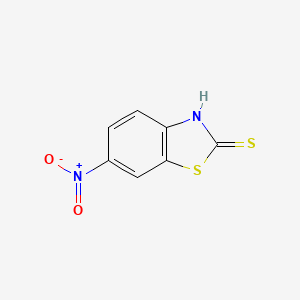

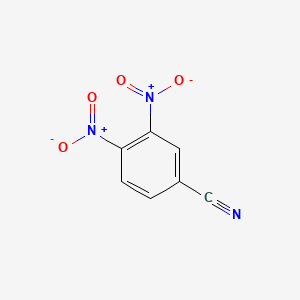

![molecular formula C9H7N3O4S B1348724 [(5-硝基-1H-苯并咪唑-2-基)硫代]乙酸 CAS No. 19951-24-7](/img/structure/B1348724.png)

[(5-硝基-1H-苯并咪唑-2-基)硫代]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

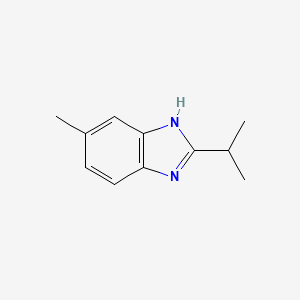

“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .

Molecular Structure Analysis

The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .

科学研究应用

环化和异构体识别

[(5-取代-2-苯并咪唑基)硫代]乙酸的环化导致形成噻唑并[3,2-a]苯并咪唑-3(2H)-酮。此过程在道塞姆 A 或 Ac2O/吡啶中进行时,会形成两个可能的异构体,比例接近 1:1。此方法对 [(5-硝基-2-苯并咪唑基)硫代]乙酸的环化特别有效,证明了其独特的反应性和合成具有显著结构多样性的新型苯并咪唑衍生物的潜力 (Tanaka、Ino 和 Murakami,1981 年)。

量子力学表征

(5-硝基-1H-苯并咪唑-2-基)硫代]乙酸作为具有潜在生物活性的酰基-硫代氨基脲的合成前体。通过氧化反应,然后转化为相应的磺酰肼,该化合物促进了新的硫代氨基脲的产生。这些衍生物的光谱和量子化学分析突出了其潜在的抗结核作用,表明在开发新的治疗剂中的应用 (Cheptea 等人,2022 年)。

抗结核和抗菌活性

苯并咪唑乙酸的衍生物,包括与 (5-硝基-1H-苯并咪唑-2-基)硫代]乙酸相关的衍生物,已被合成并研究其生物活性。与标准药物链霉素相比,这些化合物显示出有希望的抗结核活性,以及良好的抗菌活性。这表明 (5-硝基-1H-苯并咪唑-2-基)硫代]乙酸衍生物在开发新的抗菌和抗结核剂中的潜力 (Maste、Jeyarani、Kalekar 和 Bhat,2011 年)。

抗炎评价

苯并咪唑-2-硫酮衍生物,包括衍生自 (5-硝基-1H-苯并咪唑-2-基)硫代]乙酸的衍生物,表现出显着的抗炎活性。这些化合物的合成涉及一系列反应,最终生成 (5-硝基-1H-苯并咪唑-2-基)硫代]乙酰哌嗪衍生物。针对 cox-2 酶的分子对接研究显示了重要的结合相互作用,支持了这些衍生物作为抗炎剂的潜力 (Ganji 和 Agrawal,2020 年)。

未来方向

Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.

属性

IUPAC Name |

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTHPGGRKWIUEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351377 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid | |

CAS RN |

19951-24-7 |

Source

|

| Record name | SBB039278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)